N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide
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Overview
Description
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group, a thiophene ring, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene carboxamide precursor. This precursor is then subjected to a series of reactions to introduce the thiophene ring and the hydrazinylidenemethyl group. Common reagents used in these reactions include hydrazine derivatives, thiophene compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide: shares structural similarities with other hydrazine derivatives and thiophene-containing compounds.
Thiophene derivatives: Compounds containing thiophene rings, which are known for their diverse chemical and biological activities.
Naphthalene carboxamides: Compounds with naphthalene and carboxamide groups, often used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c17-19-10-18-16(20)14-4-3-11-7-13(2-1-12(11)8-14)15-5-6-21-9-15/h1-10H,17H2,(H,18,19,20) |
InChI Key |
XCAXUVAPZUMQFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C=C1C3=CSC=C3 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C=C1C3=CSC=C3 |
Origin of Product |
United States |
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